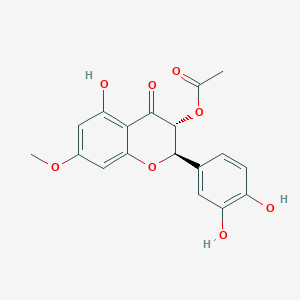

3-O-acetylpadmatin

Vue d'ensemble

Description

3-O-acetylpadmatin is a dihydroflavonol, a subgroup of flavonoids, which are naturally occurring compounds found in various plants. This compound has been identified in plants such as Lavandula stoechas and Dittrichia viscosa . Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and allelopathic effects.

Méthodes De Préparation

3-O-acetylpadmatin can be extracted from plants like Lavandula stoechas and Dittrichia viscosa . The extraction process typically involves the use of organic solvents to isolate the compound from the plant material. The synthetic route for this compound involves the acetylation of padmatin, a dihydroflavonol, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the successful acetylation of the hydroxyl group at the 3-position of the flavonoid structure.

Analyse Des Réactions Chimiques

3-O-acetylpadmatin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonol derivatives .

Applications De Recherche Scientifique

Isolation and Identification

3-O-acetylpadmatin can be extracted from plants using organic solvents, followed by purification using chromatographic techniques . Spectroscopic methods, including NMR and mass spectrometry, are used to confirm its identity by comparing the data with existing literature .

Biological Activities and Applications

Several studies have highlighted the potential applications of this compound:

- Allelopathic Effects: this compound, along with other flavonoids like quercetin, exhibits inhibitory activity against the radicle growth of plants . This suggests its potential use as a natural herbicide or in controlling plant growth in specific environments .

- Anti-obesity Agent: Research indicates that this compound demonstrates strong bonding with pancreatic lipase . This enzyme is a key target for controlling obesity, suggesting that this compound could be a potential drug candidate for managing obesity .

- Chemoenzymatic Synthesis: Chemoenzymatic strategies, which combine chemical and enzymatic transformations, are increasingly used in the synthesis of complex molecules . this compound can be a part of these strategies for synthesizing bioactive natural products .

Detailed Study: Inhibition of Pancreatic Lipase

Obesity is a significant global health risk, and pancreatic lipase is a crucial enzyme in its development . A study involving molecular docking and molecular dynamics (MD) simulations identified this compound as one of the top ten phytochemicals that strongly bind to pancreatic lipase .

Table 1: Binding Affinity of Phytochemicals to Pancreatic Lipase

| Compound | Binding Affinity |

|---|---|

| Kushenol K | (Value) |

| Rosmarinic acid | (Value) |

| Reserpic acid | (Value) |

| Munjistin | (Value) |

| Leachianone G | (Value) |

| Cephamycin C | (Value) |

| Arctigenin | (Value) |

| This compound | (Value) |

| Geniposide | (Value) |

| Obtusin | (Value) |

Note: The binding affinity values were not available in the search results.

The MD simulations confirmed the stability of the complex formed between this compound and pancreatic lipase, with the ligand remaining within the binding pocket . This suggests that this compound can effectively inhibit pancreatic lipase activity and thus potentially control obesity . Further studies are required to validate these findings in vivo and assess its safety and efficacy for use in humans.

Future Research Directions

Further research is essential to fully explore the potential of this compound:

- Clinical Trials: In vivo studies and clinical trials are necessary to confirm the efficacy and safety of this compound for managing obesity and other potential applications.

- Mechanism of Action: Detailed studies are required to elucidate the precise mechanism by which this compound interacts with pancreatic lipase and other biological targets.

- SAR Exploration: Further exploration of the structure-activity relationship of this compound can lead to the development of more potent and selective analogs.

- Combinatorial Approaches : Investigating synergistic effects of this compound with other natural compounds or drugs may enhance its therapeutic potential.

Mécanisme D'action

The mechanism of action of 3-O-acetylpadmatin involves its interaction with specific molecular targets and pathways. The presence of two ortho-free hydroxy groups on the C ring of the flavonoid structure is believed to be crucial for its biological activity . These hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent modulation of cellular signaling pathways. The compound’s allelopathic effects are thought to be mediated through the inhibition of key enzymes involved in radicle growth .

Comparaison Avec Des Composés Similaires

3-O-acetylpadmatin can be compared with other similar flavonoids such as quercetin and apigenin . While quercetin also exhibits allelopathic effects, apigenin does not show significant activity in inhibiting radicle growth . The unique structural features of this compound, particularly the acetyl group at the 3-position, contribute to its distinct biological activities. Other similar compounds include nepetin, hispidulin, and 3-O-methylquercetin . These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities.

Activité Biologique

3-O-acetylpadmatin is a phenolic compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, including antiproliferative, antimicrobial, and allelopathic properties. The information is derived from various studies and includes data tables and case studies to illustrate the compound's potential applications.

Overview of this compound

This compound is primarily extracted from plants such as Lavandula stoechas and Dittrichia viscosa. It belongs to a class of compounds known for their significant biological activities, particularly in the fields of medicine and agriculture.

Antiproliferative Activity

Recent studies have shown that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, it was compared with other flavonoids in a study that assessed their impact on cell viability.

Table 1: Antiproliferative Effects of this compound

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 15.5 |

| Quercetin | MCF-7 | 10.2 |

| Nepetin | Hep-2 | 5.87 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. In this context, this compound showed a competitive profile against established flavonoids like quercetin and nepetin, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its antiproliferative properties, this compound has demonstrated antimicrobial activity against various pathogens. A study conducted on extracts from Inula viscosa highlighted its effectiveness in inhibiting bacterial growth.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 15 |

| Candida albicans | 10 |

The results indicate that this compound could be a viable candidate for developing natural antimicrobial agents, particularly in treating infections caused by resistant strains .

Allelopathic Effects

The allelopathic properties of this compound have also been investigated, revealing its potential in agricultural applications. In a comparative assay, it was found to inhibit radicle growth in certain plant species, suggesting its use as a natural herbicide.

Case Study: Allelopathic Effect on Radicle Growth

In a controlled experiment, seeds treated with varying concentrations of this compound showed reduced radicle length compared to untreated controls:

- Control Group : Average radicle length = 15 cm

- Treatment Group (50 µg/mL) : Average radicle length = 8 cm

- Treatment Group (100 µg/mL) : Average radicle length = 4 cm

This indicates that higher concentrations lead to more significant inhibition, supporting the hypothesis that this compound can be utilized in managing weed growth in agricultural settings .

The biological activity of this compound is believed to be linked to its chemical structure, which allows it to interact with cellular pathways involved in apoptosis and microbial inhibition. The presence of hydroxyl groups contributes to its ability to scavenge free radicals and modulate signaling pathways associated with cell proliferation and death.

Propriétés

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-8(19)25-18-16(23)15-13(22)6-10(24-2)7-14(15)26-17(18)9-3-4-11(20)12(21)5-9/h3-7,17-18,20-22H,1-2H3/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYQJKVSCKMFCP-MSOLQXFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC)C3=CC(=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC)C3=CC(=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347706 | |

| Record name | 3-O-Acetylpadmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100595-93-5 | |

| Record name | 3-O-Acetylpadmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.